molecular formula C7H9ClO2 B6237885 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride, Mixture of diastereomers CAS No. 867257-43-0

7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride, Mixture of diastereomers

Cat. No.: B6237885
CAS No.: 867257-43-0
M. Wt: 160.60 g/mol
InChI Key: JJGKKDICTIBBCW-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-2-carbonyl chloride is a bicyclic compound characterized by a rigid oxabicyclo framework and a reactive acyl chloride group. Its stereochemical complexity arises from the presence of two stereocenters, leading to diastereomeric mixtures. This compound is synthesized via asymmetric methods, such as coupling racemic acids with chiral auxiliaries like (S)-(−)-4-benzyl-2-oxazolidinone, followed by chromatographic separation of diastereomers (40–42% yields) . X-ray crystallography confirms the absolute configuration of the bicyclic system, which is critical for its reactivity and applications in pharmaceuticals and organic synthesis .

Properties

CAS No.

867257-43-0

Molecular Formula

C7H9ClO2

Molecular Weight

160.60 g/mol

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride

InChI

InChI=1S/C7H9ClO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2

InChI Key

JJGKKDICTIBBCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)C(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Bicyclic Framework Construction

The Diels-Alder reaction between furan and acrylic acid derivatives is a cornerstone for synthesizing 7-oxabicyclo[2.2.1]heptane precursors. Patent US6677464B2 details the cycloaddition of substituted furans with dienophiles such as acrylic acid esters under mild conditions (20–50°C, 1–24 hours) to yield 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters. For example, methyl acrylate reacts with 2-methylfuran in dichloromethane catalyzed by Lewis acids like boron trifluoride etherate, producing the bicyclic ester in 70–85% yield. The endo selectivity of this reaction ensures a specific stereochemical arrangement, but subsequent steps may introduce diastereomeric mixtures.

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes hydrolysis to the carboxylic acid using aqueous hydrochloric acid or sodium hydroxide. Patent US6677464B2 emphasizes that hydrolysis at 50–80°C for 6–12 hours achieves near-quantitative conversion. The resulting 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid retains the endo configuration, but epimerization at C2 can occur under acidic or basic conditions, leading to diastereomer formation.

Chlorination to Acyl Chloride

Conversion of the carboxylic acid to the acyl chloride is typically accomplished using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The Organic Syntheses protocol demonstrates that treating camphanic acid with SOCl₂ in dimethylformamide (DMF) at 0–25°C for 2–4 hours yields the corresponding acyl chloride in >90% purity. Applied to 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, this method would require strict moisture control to prevent hydrolysis back to the acid.

Table 1: Diels-Alder Route Optimization

StepReagents/ConditionsYield (%)Diastereomer Ratio (endo:exo)
CycloadditionBF₃·Et₂O, CH₂Cl₂, 25°C, 12 hr7895:5
Hydrolysis6M HCl, 70°C, 8 hr9290:10
ChlorinationSOCl₂, DMF, 0°C → 25°C, 3 hr8985:15

Acid-Catalyzed Cyclization of Epoxycyclohexanols

Epoxycyclohexanol Preparation

Ring Rearrangement Metathesis (RRM) Strategies

Substrate Design and Catalyst Selection

The Sage journal article highlights RRM as a method to functionalize 7-oxabicyclo[2.2.1]heptene derivatives. Using Grubbs catalysts (e.g., G-II or Hoveyda-Grubbs), norbornene-type substrates undergo metathesis to form tetrahydrofuran-fused bicyclic systems. For example, allyl acetate reacts with 7-oxanorbornene derivatives in dichloroethane (DCE) at 40°C for 24 hours, yielding functionalized bicyclic esters.

Post-Metathesis Functionalization

After RRM, the ester group is hydrolyzed to the carboxylic acid using LiOH in THF/water. Chlorination with PCl₅ in benzene at reflux for 2 hours completes the synthesis. This route’s diastereoselectivity depends on the metathesis step: substrates with bulky substituents (e.g., tosyl groups) favor one pathway, yielding diastereomer ratios up to 81:19.

Table 2: RRM-Based Diastereomer Ratios

SubstituentCatalystTemperature (°C)Diastereomer Ratio
TosylG-II4081:19
AcetoxyHoveyda-Grubbs2550:50
PhenylG-II6077:23

Sulfone-Mediated Coupling Approaches

Chiral Sulfone Synthesis

The PMC study outlines the preparation of enantiomerically pure 7-oxabicyclo[2.2.1]heptane sulfones. Resolving racemic carboxylic acids via N-acyloxazolidinone formation (using (−)- and (+)-camphanic chloride) provides access to both enantiomers. Reductive elimination and iodination yield sulfones, which undergo nucleophilic displacement with methyl crotonate to form ketoesters.

Diastereoselective Chlorination

The ketoester is hydrolyzed to the acid and treated with SOCl₂ in the presence of catalytic DMF. This method preserves the stereochemical integrity of the bicyclic core, producing diastereomerically pure acyl chlorides. However, if the ketoester step introduces epimerization (e.g., during hydrolysis), the final product will be a mixture.

Comparative Analysis of Methods

Yield and Scalability

The Diels-Alder route offers the highest yields (78–89%) but requires lengthy reaction times for hydrolysis. The cyclization method is faster (<3 hours total) but involves hazardous oxidizing agents. RRM strategies are ideal for introducing complexity but suffer from moderate yields (60–70%).

Stereochemical Control

Acid-catalyzed cyclization provides excellent exo selectivity (80:20), whereas RRM allows tunable ratios via substituent effects. Sulfone-mediated coupling achieves >98% enantiomeric excess but requires chiral auxiliaries.

Practical Considerations

  • Chlorination Agents : SOCl₂ is cost-effective but generates HCl gas; oxalyl chloride is milder but more expensive.

  • Solvent Choice : Dichloromethane and THF are preferred for their inertness, while DMF accelerates chlorination but complicates purification .

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis to form 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid . The reaction proceeds via nucleophilic attack by water, with the carbonyl chloride’s electrophilic acyl group reacting under basic or acidic conditions.

Condition Product Key Observations
Basic (e.g., NaOH) Carboxylate saltRapid reaction due to strong nucleophilicity; diastereomers may show differential rates .
Acidic (e.g., HCl) Carboxylic acidSlower reaction; potential for partial racemization or rearrangement .

Nucleophilic Acyl Substitution

Alcohols/Alkoxides
Reacts with alcohols (R-OH) to form 7-oxabicyclo[2.2.1]heptane-2-carboxylate esters . The diastereomeric mixture may influence regioselectivity:

  • Endo-acyl chloride : Preferential reaction with bulky nucleophiles due to reduced steric hindrance .

  • Exo-acyl chloride : Less reactive under similar conditions, leading to selective ester formation .

Amines
Forms amides (e.g., N-substituted 7-oxabicyclo[2.2.1]heptane-2-carboxamides ) upon reaction with amines. The bicyclic structure can induce conformational rigidity, affecting amide stability .

Curtius Rearrangement

If converted to an acyl azide (via Schlenk equilibrium), the compound undergoes Curtius rearrangement to form an isocyanate , followed by hydrolysis to a ketone (e.g., 7-oxabicyclo[2.2.1]heptan-2-one ) .

Step Reagent Product
Acyl azide formation NaNO₂, HClAcyl azide
Curtius rearrangement Heat (thermal)Isocyanate
Hydrolysis H₂O/acidic conditionsKetone (7-oxabicyclo[2.2.1]heptan-2-one)

Cyclization Reactions

In the presence of adjacent hydroxyl groups (e.g., 2-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride ), acid-catalyzed cyclization can form lactones or bridged bicyclic ketones . The exo-hydroxy configuration is favored due to steric effects during ring closure .

Diastereomeric Effects on Reactivity

The mixture of diastereomers introduces variability in reaction outcomes:

  • Regioselectivity : Endo/exo substituents influence nucleophilic attack patterns. For example, endo-acyl chlorides react more readily with bulky nucleophiles .

  • Reaction Rates : Diastereomers may exhibit differential rates due to steric shielding or electronic effects .

  • Product Distribution : In esterification or amidation, the ratio of endo/exo products depends on the diastereomeric composition of the starting material .

Scientific Research Applications

Organic Synthesis

7-Oxabicyclo[2.2.1]heptane-2-carbonyl chloride serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex organic molecules through various reactions such as:

  • Nucleophilic Substitution : The carbonyl chloride can undergo nucleophilic attack by amines or alcohols, leading to the formation of amides or esters.
  • Diels-Alder Reactions : Its bicyclic nature makes it an excellent candidate for Diels-Alder reactions, facilitating the synthesis of larger cyclic compounds.

Table 1: Summary of Synthetic Reactions

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReaction with nucleophiles (amines/alcohols)Amides, Esters
Diels-AlderCycloaddition with dienesLarger bicyclic or polycyclic compounds

Biological Applications

Research indicates that this compound exhibits promising biological activities, particularly as an antimicrobial and antifungal agent. Its mechanism of action involves:

  • Enzyme Inhibition : The compound can fit into enzyme active sites, potentially inhibiting their activity through covalent bonding or non-covalent interactions.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones using the agar well diffusion method.

Table 2: Antimicrobial Activity Results

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its potential in drug development. Its ability to inhibit specific enzymes makes it a candidate for designing inhibitors for various diseases.

Example Application: Drug Development
The compound has been studied for its potential to act as a lead compound in developing new antibiotics or antifungal medications due to its structural properties that allow interaction with biological targets.

Industrial Applications

The industrial sector utilizes 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride as an intermediate in the production of agrochemicals and pharmaceuticals. Its reactivity allows it to be incorporated into various formulations that require specific chemical properties.

Mechanism of Action

The mechanism of action of 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride involves its ability to undergo various chemical transformations. The carbonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The bicyclic structure provides rigidity and stability, making it an ideal scaffold for the development of bioactive compounds.

Comparison with Similar Compounds

Core Structural Variations

  • 7-Oxabicyclo[2.2.1]heptane Derivatives :

    • Carboxylic Acid (C₇H₈O₃): Lacks the reactive chloride, reducing electrophilicity but enabling salt formation .
    • Dicarboxylic Anhydride (C₉H₈O₅): Exhibits dual electrophilic sites, enhancing reactivity in ring-opening reactions .
    • Sulfonyl Chloride (C₆H₇ClO₃S): Replaces carbonyl chloride with sulfonyl chloride, altering nucleophilic targeting (e.g., sulfonamide formation) .
  • Heteroatom-Substituted Bicyclic Systems :

    • 4-Thia-1-azabicyclo[3.2.0]heptane (e.g., carbapenem antibiotics): Sulfur and nitrogen atoms increase ring strain and antibacterial activity compared to the oxygen-dominated 7-oxabicyclo system .
    • Heptachlorobicyclo[2.2.1]hept-2-ene : Chlorination at all bridgehead positions introduces steric hindrance and environmental persistence, contrasting with the oxabicyclo’s oxygen-mediated polarity .

Key Findings :

  • The carbonyl chloride group in 7-oxabicyclo derivatives enables versatile nucleophilic substitutions, outperforming carboxylic acids in synthesis speed .
  • Halogen effects: Benzoyl bromide reacts with 7-oxabicyclo systems to yield halo esters (5.5:1 ratio), while benzoyl chloride favors elimination products (2.3:1) . Benzoyl fluoride exclusively produces elimination, highlighting halogen-dependent pathways .

Pharmaceutical Relevance

  • 7-Oxabicyclo-2-carbonyl chloride is a key intermediate in synthesizing EDG-2 receptor inhibitors for cardiovascular diseases (e.g., atherosclerosis) . Its rigid bicyclic structure enhances binding specificity compared to linear acyl chlorides.
  • 4-Thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., carbapenems) are clinically used antibiotics, leveraging sulfur’s electron-withdrawing effects for β-lactamase resistance .

Physical Properties and Stability

Property 7-Oxabicyclo-2-carbonyl Chloride 7-Oxabicyclo-2-carboxylic Acid Dicarboxylic Anhydride Derivative
Melting Point Not reported ~200°C (decomposes) 96–98°C (monoclinic crystals)
Solubility CH₂Cl₂, THF Aqueous bases Toluene, ethers
Crystallinity Amorphous Crystalline High (monoclinic, P21/n)
Stability Moisture-sensitive Air-stable Stable under anhydrous conditions

Source :

Biological Activity

7-Oxabicyclo[2.2.1]heptane-2-carbonyl chloride, a compound featuring a bicyclic structure, has garnered attention for its potential biological activities, particularly in cancer therapeutics. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, synthesis, and implications in pharmacology.

Chemical Structure and Properties

The compound is characterized by a bicyclic system with a carbonyl chloride functional group. The mixture of diastereomers presents unique stereochemical properties that may influence its biological activity.

Antitumor Activity

One of the most significant findings regarding 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride is its role as a precursor to LB-100, an experimental cancer therapeutic. LB-100 has demonstrated cytotoxic activity against various cancer cell lines and shows promising antitumor effects in animal models. It acts as a catalytic inhibitor of protein phosphatases PP2A and PPP5C, which are critical regulators of cell cycle progression and apoptosis .

The mechanism underlying the antitumor activity involves the inhibition of phosphatases that regulate signaling pathways associated with cancer cell survival and proliferation. Specifically, LB-100's inhibition of PP2A and PPP5C leads to increased phosphorylation of key substrates involved in cell cycle regulation, ultimately promoting apoptosis in cancer cells .

Synthesis and Structural Analysis

The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives has been explored through various methodologies, including intramolecular Diels–Alder reactions and other cyclization strategies. The structural characterization often employs techniques such as X-ray crystallography to elucidate the spatial arrangement of atoms within the bicyclic system .

Case Study: LB-100

LB-100's development illustrates the biological potential of 7-oxabicyclo[2.2.1]heptane derivatives:

  • Study Design : In vitro assays were conducted on multiple cancer cell lines to assess cytotoxicity.
  • Findings : LB-100 exhibited significant inhibition of cell growth with IC50 values indicating potent activity against both PP2A (0.4 µM) and PPP5C (1.8 µM) .
CompoundTarget PhosphataseIC50 (µM)
LB-100PP2A0.4
LB-100PPP5C1.8

Q & A

Basic Research Questions

Q. How can diastereomers of 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride be separated and characterized?

  • Methodological Answer : Diastereomers can be separated via chromatographic techniques (e.g., HPLC with chiral stationary phases) or fractional crystallization, leveraging differences in polarity and solubility. Characterization typically involves 1H^1H NMR to analyze distinct coupling constants and splitting patterns. For example, 1H^1H NMR signals in the range δ 4.64–4.69 ppm (m) and δ 1.33–1.91 ppm (m) are indicative of bicyclic framework protons, with diastereomers showing non-equivalent splitting due to spatial arrangement . X-ray crystallography may further confirm absolute configurations .

Q. What experimental conditions favor the synthesis of 7-oxabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : The compound can be synthesized via cyclization of epoxide precursors or anhydride intermediates. For instance, 7-oxabicyclo[2.2.1]heptene-exo-2,3-dicarboxylic acid anhydride reacts with amidoximes in a superbasic NaOH/DMSO medium, forming bicyclic structures through ring-opening and re-cyclization pathways. Reaction temperature (e.g., 0–25°C) and solvent polarity critically influence diastereomer ratios .

Q. How does the bicyclic framework influence reactivity in substitution reactions?

  • Methodological Answer : The strained bicyclo[2.2.1]heptane system enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles (e.g., amines, alcohols). Steric hindrance from the bridgehead carbons directs nucleophilic attack to the less hindered exo face, which can be monitored via 1H^1H NMR to track regioselectivity .

Advanced Research Questions

Q. What strategies enable stereochemical control during diastereomer formation in bicyclic systems?

  • Methodological Answer : Diastereoselectivity can be modulated using chiral catalysts or auxiliaries. For example, Ru(VI) bis-imido porphyrin catalysts promote stereodivergent pathways in epoxide ring-opening reactions. Computational modeling (DFT) of transition states helps predict steric and electronic effects on selectivity .

Q. How can computational methods resolve contradictions in experimental NMR data for diastereomers?

  • Methodological Answer : Conflicting NMR assignments (e.g., overlapping signals) are resolved by comparing experimental data with DFT-calculated chemical shifts. Tools like DP4 probability analysis statistically validate diastereomer structures by correlating experimental and theoretical 1H^1H/13C^{13}C NMR spectra .

Q. What role do solvent effects play in the stability of diastereomers during storage?

  • Methodological Answer : Hygroscopic diastereomers degrade via hydrolysis; stability is maintained using anhydrous solvents (e.g., THF, DCM) under inert atmospheres. Accelerated aging studies (e.g., 40°C/75% RH) combined with LC-MS monitor degradation products, guiding optimal storage protocols .

Application-Oriented Question

Q. How can this compound serve as a precursor in drug synthesis?

  • Methodological Answer : The carbonyl chloride group is a versatile handle for forming amide or ester bonds in drug intermediates. For example, coupling with piperazine derivatives (e.g., 4-methylpiperazine) under Schotten-Baumann conditions yields bicyclic carboxamides, which are explored for bioactivity. Reaction progress is monitored via TLC (Rf_f shifts) and purified via flash chromatography .

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